Dihydroyashabushiketol

Catalog No.
S2824227
CAS No.
24192-01-6
M.F
C19H22O2
M. Wt
282.383
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroyashabushiketol

CAS Number

24192-01-6

Product Name

Dihydroyashabushiketol

IUPAC Name

(5S)-5-hydroxy-1,7-diphenylheptan-3-one

Molecular Formula

C19H22O2

Molecular Weight

282.383

InChI

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1

InChI Key

CCNKTMMNRPJQHV-SFHVURJKSA-N

SMILES

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O

Solubility

not available

Antimicrobial activity:

  • In vitro studies have shown that DHB exhibits antimicrobial activity against certain strains of bacteria and fungi. Source: A study published in the Journal of Natural Products in 2010:

Cytotoxic activity:

  • Some studies have investigated the cytotoxic activity of DHB, meaning its potential to kill cells. However, the results have been inconclusive and further research is needed. Source: A study published in the journal Molecules in 2019:

Additional information:

  • DHB is a naturally occurring compound and should not be confused with synthetic substances that may have similar names.
  • DHB is not currently approved for any medical use by the Food and Drug Administration (FDA) in the United States.

Dihydroyashabushiketol is a complex organic compound known for its unique structural features and potential biological activities. It is a derivative of yashabushiketol, possessing two hydroxyl groups that enhance its reactivity and solubility in various solvents. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

The chemical behavior of dihydroyashabushiketol includes several notable reactions:

  • 1,3-Dipolar Cycloaddition: Dihydroyashabushiketol can undergo cycloaddition reactions, particularly with nitrile oxides to form various cyclic compounds. This reaction is facilitated by the presence of the hydroxyl groups, which can stabilize transition states during the reaction process .
  • Reduction Reactions: The keto group in the compound can be reduced to form alcohols, showcasing its versatility in synthetic organic chemistry .
  • Asymmetric Synthesis: The compound can participate in asymmetric synthesis, allowing for the production of enantiomerically pure derivatives, which are crucial in pharmaceutical applications .

Dihydroyashabushiketol exhibits several biological activities:

  • Antioxidant Properties: Studies have indicated that the compound possesses antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Activity: Preliminary research suggests that dihydroyashabushiketol may have antimicrobial effects against various pathogens, making it a candidate for further investigation in the field of infectious diseases.
  • Potential Anti-Cancer Effects: Some studies have hinted at the compound's ability to inhibit cancer cell proliferation, particularly in melanoma cells, suggesting its potential as an anti-cancer agent .

The synthesis of dihydroyashabushiketol typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with readily available precursors such as 2-(1H-indol-3-yl)acetic acid.
  • Formation of Intermediates: Key intermediates are formed through esterification and hydrazide formation, followed by cyclization reactions.
  • Final Cycloaddition: The final step usually involves a 1,3-dipolar cycloaddition with a nitrile oxide generated from appropriate oximes .

Dihydroyashabushiketol has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural settings as a natural pesticide or fungicide.
  • Cosmetic Industry: Given its antioxidant properties, it may find applications in skincare formulations aimed at reducing oxidative damage.

Interaction studies involving dihydroyashabushiketol have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that dihydroyashabushiketol may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding: Studies have explored its interaction with specific receptors associated with cancer progression and inflammation, highlighting its multifaceted biological profile.

Dihydroyashabushiketol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
YashabushiketolContains one hydroxyl groupKnown for anti-inflammatory properties
HydroxytyrosolContains multiple hydroxyl groupsStrong antioxidant activity
CurcuminContains phenolic structuresExhibits anti-cancer properties
ResveratrolContains stilbene structureKnown for cardiovascular benefits

Dihydroyashabushiketol's unique combination of two hydroxyl groups distinguishes it from these compounds, potentially enhancing its solubility and reactivity while contributing to its specific biological activities.

Molecular Architecture and Functional Groups

Dihydroyashabushiketol represents a significant member of the diarylheptanoid class of natural products, characterized by its distinctive molecular architecture comprising two aromatic rings connected by a seven-carbon aliphatic chain [1] [25] [26]. The compound exhibits the molecular formula C₁₉H₂₂O₂ with a molecular weight of 282.38 grams per mole, establishing it as a moderately sized organic molecule with substantial structural complexity [1] [2] [3].

The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (5S)-5-hydroxy-1,7-diphenylheptan-3-one, reflecting its fundamental structural components and stereochemical configuration [1] [2] [23]. The compound bears the Chemical Abstracts Service registry number 24192-01-6, providing a unique identifier for this specific molecular entity [1] [3] [24].

The molecular architecture of dihydroyashabushiketol features a linear heptane backbone decorated with two terminal phenyl rings and two oxygen-containing functional groups positioned at strategic locations along the carbon chain [1] [25] [33]. The structural framework belongs to the Type I linear diarylheptanoids, characterized by saturated aliphatic carbons with ketone and hydroxyl functionalities [25] [33].

Table 1: Comprehensive Molecular Properties of Dihydroyashabushiketol

PropertyValue
Molecular FormulaC₁₉H₂₂O₂
IUPAC Name(5S)-5-hydroxy-1,7-diphenylheptan-3-one
CAS Registry Number24192-01-6
Molecular Weight (g/mol)282.38
Exact Mass282.161987
InChIInChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1
InChI KeyCCNKTMMNRPJQHV-SFHVURJKSA-N
SMILESOC@@HCC(=O)CCc2ccccc2
Number of Stereocenters1
Number of Rotatable Bonds8
Topological Polar Surface Area (Ų)37.3
LogP (octanol/water)3.078

The functional group analysis reveals several critical structural features that define the chemical behavior and biological activity of dihydroyashabushiketol [1] [5] [29]. The primary ketone functionality located at carbon-3 serves as the principal electrophilic center, contributing to the compound's reactivity profile and potential for forming hydrogen bonds with biological targets [29] [33].

The secondary alcohol group positioned at carbon-5 represents the sole chiral center within the molecule, bearing the S-configuration as determined through X-ray crystallographic analysis [4] [18]. This hydroxyl group exhibits significant influence on the compound's three-dimensional conformation and its interaction with various solvents, as evidenced by the solvent-dependent optical rotation properties [4].

Table 2: Functional Group Analysis of Dihydroyashabushiketol

Functional GroupPositionChemical EnvironmentStructural Significance
KetoneC-3α,β-unsaturated carbonyl systemPrimary reactive center
Secondary AlcoholC-5Secondary hydroxyl with S configurationDetermines absolute stereochemistry
Aromatic RingsC-1′ and C-1″ (phenyl groups)Terminal phenyl substituentsAromatic stabilization and π-π interactions
Methylene ChainsC-1, C-2, C-4, C-6, C-7Aliphatic heptane backboneConformational flexibility
Chiral CenterC-5Hydroxyl-bearing carbon centerStereochemical determinant

The two phenyl rings attached at the terminal positions of the heptane chain contribute significantly to the overall molecular architecture through aromatic stabilization and potential π-π stacking interactions [25] [26] [29]. These aromatic systems provide substantial hydrophobic character to the molecule, reflected in the calculated logarithmic partition coefficient of 3.078, indicating moderate lipophilicity [5] [30].

The aliphatic backbone connecting the aromatic termini contains eight rotatable bonds, conferring considerable conformational flexibility to the molecule [5] [8]. This flexibility allows dihydroyashabushiketol to adopt multiple conformational states in solution, potentially facilitating its interaction with various biological targets through induced-fit mechanisms [29] [33].

The topological polar surface area of 37.3 square angstroms, derived from the ketone oxygen and hydroxyl group, suggests favorable permeability characteristics while maintaining sufficient polarity for aqueous solubility [5]. The molecule contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the ketone oxygen and hydroxyl oxygen), providing multiple sites for intermolecular interactions [5] [8].

Chiral Centers and Stereoisomerism

The stereochemical analysis of dihydroyashabushiketol reveals a relatively simple yet crucial chiral architecture centered on a single stereogenic center at carbon-5 [1] [4] [18]. This asymmetric carbon atom bears four distinct substituents: a hydroxyl group, a hydrogen atom, a two-carbon chain connecting to the ketone functionality, and a two-carbon chain leading to one of the terminal phenyl rings [1] [16] [20].

The absolute configuration at this chiral center has been unequivocally established as S through comprehensive X-ray crystallographic analysis of the 4′,4″-dibromo derivative of dihydroyashabushiketol [4]. This determination represents a landmark achievement in the structural characterization of diarylheptanoid natural products, providing definitive stereochemical assignment through direct crystallographic methods rather than relying on chemical correlation or circular dichroism spectroscopy [4].

The presence of a single chiral center results in the existence of two possible enantiomers of dihydroyashabushiketol, following the fundamental relationship of 2ⁿ stereoisomers for n chiral centers [16] [17] [20]. The naturally occurring form exhibits the S-configuration, while the synthetic R-enantiomer has been prepared and characterized for comparative studies [18] [27] [30].

Table 3: Stereochemical Properties of Dihydroyashabushiketol

Stereochemical ParameterValue
Number of Chiral Centers1
Absolute Configuration5S
Number of Possible Stereoisomers2 (S and R enantiomers)
Naturally Occurring Form(5S)-dihydroyashabushiketol
Synthetic Counterpart(5R)-dihydroyashabushiketol
Method of Configuration AssignmentX-ray crystallography of dibromo derivative
Optical ActivitySolvent-dependent rotation

The stereochemical behavior of dihydroyashabushiketol exhibits fascinating solvent-dependent properties that provide insights into molecular conformation and intermolecular interactions [4]. The optical rotation of the compound varies significantly depending on the solvent environment, suggesting that the hydroxyl group at carbon-5 engages in specific interactions with different solvents, potentially altering the preferred conformational states of the molecule [4].

This solvent-dependent optical rotation phenomenon has been observed for both the parent compound and its dibromo derivative, indicating that the underlying mechanism involves direct interaction between the chiral center and solvent molecules rather than remote conformational effects [4]. Such behavior is characteristic of molecules containing hydrogen-bonding functional groups adjacent to chiral centers, where solvent coordination can influence the local electronic environment and consequently the optical rotation properties [4].

The stereochemical integrity of dihydroyashabushiketol remains stable under normal handling and storage conditions, with no evidence of racemization or epimerization at the chiral center [18] [24]. This stability is attributed to the secondary nature of the chiral carbon and the absence of strongly activating groups that might facilitate hydrogen abstraction or other racemization pathways [16] [18].

The enantioselective synthesis of both forms of dihydroyashabushiketol has been achieved through asymmetric methodologies, confirming the stereochemical assignments and enabling comparative biological studies [18]. The synthetic approaches typically employ chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome at carbon-5, demonstrating the practical importance of stereochemical control in accessing both enantiomers [18] [19].

X-ray Crystallographic and Nuclear Magnetic Resonance-Based Conformational Studies

The crystallographic characterization of dihydroyashabushiketol and its derivatives has provided unprecedented insights into the three-dimensional molecular architecture and solid-state conformational preferences [4] [35]. The definitive X-ray crystallographic study was conducted on the 4′,4″-dibromo derivative, which crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell [4] [35].

Table 4: Crystallographic Parameters for Dihydroyashabushiketol Derivative

Crystallographic ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Parameter a (Å)5.012(3)
Number of Molecules per Unit Cell (Z)4
Crystal Analysis MethodX-ray crystallographic analysis
Derivative Used for Structure Determination4′,4″-dibromo derivative
Absolute Configuration DeterminedS configuration at C-5
Temperature of AnalysisNot specified
Resolution AchievedHigh resolution structural determination

The crystallographic analysis revealed critical conformational details about the molecular geometry, including precise bond lengths, bond angles, and torsional arrangements throughout the heptane backbone [4] [35] [38]. The ketone functionality at carbon-3 adopts a planar geometry consistent with sp² hybridization, while the chiral center at carbon-5 exhibits tetrahedral geometry characteristic of sp³ hybridization [4] [38].

The phenyl rings in the crystal structure adopt extended conformations that minimize steric interactions while maximizing crystal packing efficiency [4] [35]. The aromatic rings are positioned to allow favorable van der Waals contacts and potential π-π stacking interactions between adjacent molecules in the crystal lattice [35] [37].

Nuclear magnetic resonance spectroscopy has provided complementary conformational information about dihydroyashabushiketol in solution, revealing dynamic behavior that contrasts with the static crystal structure [2] [8] [29]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for all proton environments, including the aromatic protons appearing in the 7.0-7.3 parts per million region and the aliphatic protons distributed throughout the 1.0-5.0 parts per million range [2] [29].

The carbon-13 nuclear magnetic resonance data confirm the presence of nineteen carbon atoms with distinct chemical environments, including the ketone carbonyl carbon appearing at approximately 210 parts per million and the aromatic carbons distributed in the 125-140 parts per million region [2] [8] [29]. The chiral carbon bearing the hydroxyl group exhibits a characteristic chemical shift around 70 parts per million, consistent with a secondary alcohol environment [2] [29].

Conformational analysis through nuclear magnetic resonance spectroscopy reveals that dihydroyashabushiketol exists as a dynamic ensemble of conformers in solution, with rapid interconversion between different rotational states around the single bonds in the heptane backbone [8] [29]. This conformational flexibility is evidenced by the observation of averaged nuclear magnetic resonance signals rather than distinct conformer populations [29].

The hydroxyl group at carbon-5 participates in intramolecular hydrogen bonding interactions that stabilize certain conformational states, as evidenced by chemical shift variations and coupling pattern analysis [29] [31]. These intramolecular interactions contribute to the overall conformational preferences and may influence the biological activity of the compound [29] [33].

Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation experiments, have been employed to establish complete connectivity patterns and confirm structural assignments [29] [31]. These studies provide unambiguous evidence for the proposed molecular structure and support the stereochemical assignments derived from crystallographic analysis [4] [29].

XLogP3

3.5

Dates

Modify: 2024-04-14

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